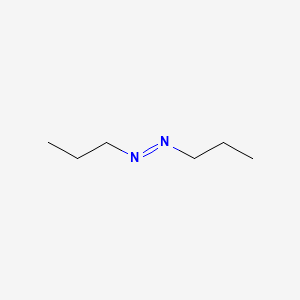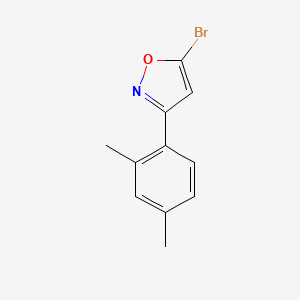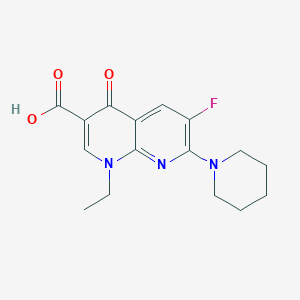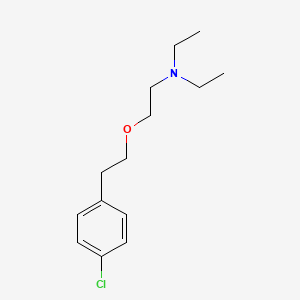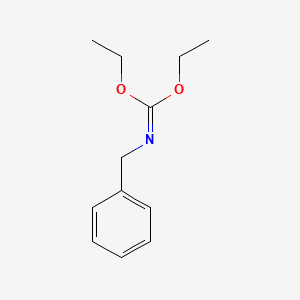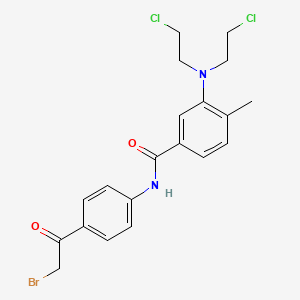
Benzanilide, 3-(bis(2-chloroethyl)amino)-4'-(bromoacetyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzanilide core with additional functional groups, including bis(2-chloroethyl)amino, bromoacetyl, and a methyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- typically involves multiple steps, starting with the preparation of the benzanilide core. The bromoacetyl group is then introduced via an acylation reaction using bromoacetyl chloride in the presence of a base . The final step involves the methylation of the benzanilide core using a methylating agent such as methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of benzanilide, 3-(bis(2-chloroethyl)amino)-4’-(bromoacetyl)-4-methyl- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the disruption of DNA replication and transcription processes . This alkylation mechanism is similar to that of nitrogen mustard compounds, which are used in chemotherapy . The bromoacetyl group may also contribute to its reactivity and biological activity by forming covalent bonds with nucleophilic sites in biomolecules .
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar alkylating properties.
N-Phenyl-3-[bis(2-chloroethyl)amino]benzamide:
Uniqueness
. This unique combination of functional groups makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
70020-69-8 |
|---|---|
分子式 |
C20H21BrCl2N2O2 |
分子量 |
472.2 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-N-[4-(2-bromoacetyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H21BrCl2N2O2/c1-14-2-3-16(12-18(14)25(10-8-22)11-9-23)20(27)24-17-6-4-15(5-7-17)19(26)13-21/h2-7,12H,8-11,13H2,1H3,(H,24,27) |
InChIキー |
JBZCGJYFIJGJEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CBr)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



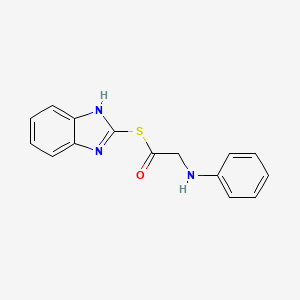
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
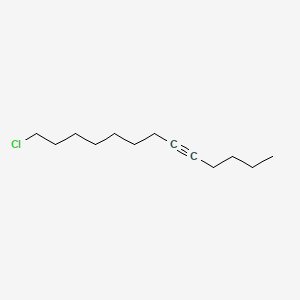
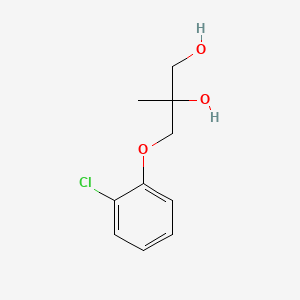
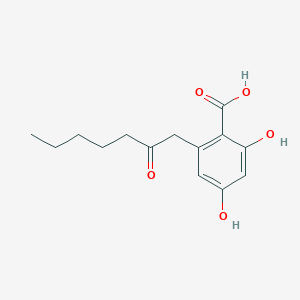
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
